ethyl 3-(1H-imidazol-5-yl)propanoate
Overview
Description
Ethyl 3-(1H-imidazol-5-yl)propanoate is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1H-imidazol-5-yl)propanoate typically involves the reaction of imidazole with ethyl acrylate under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic imidazole attacks the electrophilic carbon-carbon double bond of ethyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine, methyl iodide
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Ethyl 3-(1H-imidazol-5-yl)propanol
Substitution: Halogenated or alkylated imidazole derivatives
Scientific Research Applications
Ethyl 3-(1H-imidazol-5-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used in the development of new pharmaceuticals targeting these activities.
Medicine: The compound can be used in the design of enzyme inhibitors, particularly those targeting enzymes with imidazole-binding sites. This makes it a potential candidate for drug development.
Industry: It can be used in the production of polymers and materials with specific properties, such as conductivity or thermal stability.
Mechanism of Action
The mechanism of action of ethyl 3-(1H-imidazol-5-yl)propanoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various molecular pathways, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Ethyl 3-(1H-imidazol-5-yl)propanoate can be compared with other imidazole derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester. It may have different solubility and reactivity properties.
Ethyl 2-(1H-imidazol-5-yl)acetate: Contains an acetate group instead of a propanoate group. This difference in chain length can affect its reactivity and biological activity.
Imidazole-4-acetic acid: Lacks the ester group and has a carboxylic acid group instead. This compound may have different acidity and solubility properties.
Properties
IUPAC Name |
ethyl 3-(1H-imidazol-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHFDBRSCJFSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321388 | |
Record name | Ethyl 3-(1H-imidazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52237-38-4 | |
Record name | NSC374126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(1H-imidazol-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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